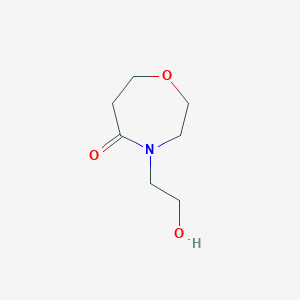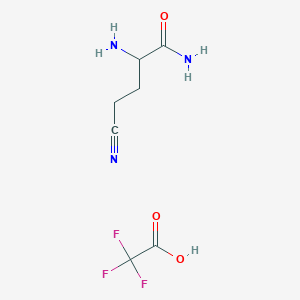![molecular formula C14H15FN4O3S2 B2802899 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 2034335-47-0](/img/structure/B2802899.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a synthetic chemical compound notable for its unique structure, featuring elements like fluorine, sulfur, nitrogen, and oxygen
Méthodes De Préparation
Synthetic Routes
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including:
Starting Materials: : Precursors such as 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and ethyl-4-methylthiazole-5-carboxylate.
Coupling Reaction: : The initial coupling reaction combines the starting materials under specific conditions, often using catalysts and solvents like dichloromethane or dimethylformamide.
Purification: : Post-reaction, purification processes such as recrystallization or column chromatography ensure the desired compound's isolation.
Industrial Production Methods
In an industrial setting, the production may be scaled up using continuous flow reactors, which offer greater control over reaction conditions and improved yield. Key considerations include reaction temperature, pressure, and the presence of stabilizing agents to maintain compound integrity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: : Reducing agents such as sodium borohydride may modify particular nitrogen or sulfur-containing groups.
Substitution: : Electrophilic or nucleophilic substitutions often occur, facilitated by reagents like methyl iodide or sodium ethoxide.
Common Reagents and Conditions
These reactions generally require controlled environments, with temperatures ranging from -78°C to 150°C and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide has been investigated for various applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Research explores its interaction with biological targets, potentially influencing cellular processes.
Medicine: : Preliminary studies suggest its potential in drug development, particularly in targeting specific pathways involved in diseases.
Industry: : Its properties may lend themselves to creating specialized materials or catalysts.
Mécanisme D'action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural configuration. Key pathways involved include those related to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Similar structure but lacks the fluoro group.
N-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide: : Lacks the dioxide groups.
Uniqueness
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity not seen in similar compounds.
Propriétés
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-9-13(23-8-17-9)14(20)16-5-6-19-12-7-10(15)3-4-11(12)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRXMYRQXGUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)
![2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine](/img/structure/B2802820.png)
![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2802821.png)


![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)

![6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2802837.png)
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)

